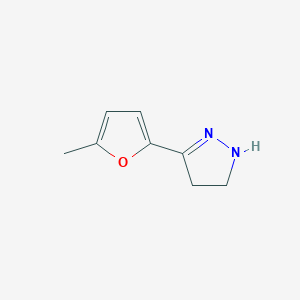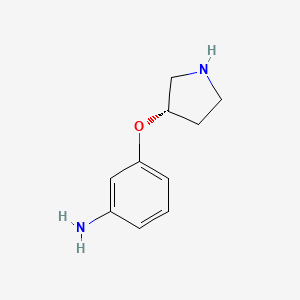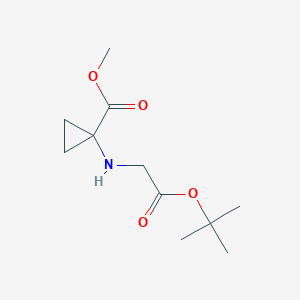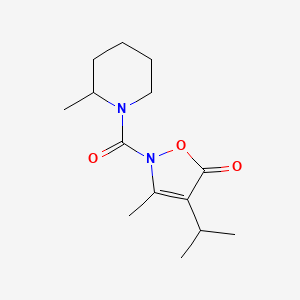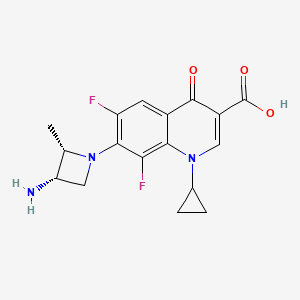![molecular formula C14H28N2 B12855073 4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine](/img/structure/B12855073.png)
4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine is a chemical compound that features a piperidine ring substituted with a methyl group and a pyrrolidinylbutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methylpiperidine with 1-bromo-4-(1-pyrrolidinyl)butane under basic conditions to form the desired product . The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyrrolidinyl nitrogen using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperidine or pyrrolidine rings.
Reduction: Saturated derivatives of the compound.
Substitution: Alkylated derivatives at the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpiperidine: Lacks the pyrrolidinylbutyl chain, making it less complex.
2-[4-(1-Pyrrolidinyl)butyl]piperidine: Similar structure but without the methyl group on the piperidine ring.
N-Methylpyrrolidine: Contains a pyrrolidine ring with a methyl group but lacks the piperidine structure.
Uniqueness
4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine is unique due to the presence of both the piperidine and pyrrolidinylbutyl moieties, which can confer distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to simpler analogs .
Eigenschaften
Molekularformel |
C14H28N2 |
|---|---|
Molekulargewicht |
224.39 g/mol |
IUPAC-Name |
4-methyl-2-(4-pyrrolidin-1-ylbutyl)piperidine |
InChI |
InChI=1S/C14H28N2/c1-13-7-8-15-14(12-13)6-2-3-9-16-10-4-5-11-16/h13-15H,2-12H2,1H3 |
InChI-Schlüssel |
JHDUVXMQMAGQPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNC(C1)CCCCN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12854990.png)
![2-(2-Acetylbenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12854994.png)

![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide](/img/structure/B12855001.png)



